(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate
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Overview
Description
(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate is an organic compound with the molecular formula C10H15NO2 It is an ester derivative characterized by the presence of a cyano group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate.
Methyl 2-cyano-3-methyl-2-butenoate: Another ester with a similar structure but different substituents.
Ethyl 2-cyano-3-phenyl-2-propenoate: A compound with a similar cyano group and ester functionality.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a cyano group and a double bond
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-5-methylhex-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h6,8H,4-5H2,1-3H3/b9-6+ |
InChI Key |
VEQUSGGIJCPPNE-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/CC(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CCC(C)C)C#N |
Origin of Product |
United States |
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